8-Methylsulfonyl-3,8-diazabicyclo[3.2.1]octane is a bicyclic compound characterized by the molecular formula and a molecular weight of 190.26 g/mol. This compound features a unique bicyclic structure that is derived from the 3,8-diazabicyclo[3.2.1]octane framework, with the addition of a methylsulfonyl group at the 8-position, which significantly influences its chemical properties and biological activity. The compound is classified as a bicyclic amine and falls under the category of diazabicyclo compounds, which are known for their diverse applications in medicinal chemistry and organic synthesis.
The synthesis of 8-Methylsulfonyl-3,8-diazabicyclo[3.2.1]octane typically involves the reaction of a suitable diazabicyclo[3.2.1]octane derivative with a methylsulfonylating agent. A common synthetic route employs methylsulfonyl chloride in the presence of a base such as triethylamine under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. This method allows for effective introduction of the methylsulfonyl group into the bicyclic structure .
In industrial settings, synthesis may utilize continuous flow reactors to enhance efficiency and yield. Purification techniques such as recrystallization and chromatography are employed to achieve high purity levels necessary for research and application.
The molecular structure of 8-Methylsulfonyl-3,8-diazabicyclo[3.2.1]octane can be represented in various forms, including its InChI code and SMILES notation:
InChI=1S/C7H14N2O2S/c1-10(9)7-5-3-4-6(7)8(5)2/h3-4H2,1-2H3,(H,9,10)
CC(S(=O)(=O)C)C1CCN(C1)C(C)N(C)C
This structure reveals how the methylsulfonyl group alters the electronic properties of the bicyclic system, potentially enhancing its reactivity and biological interactions .
8-Methylsulfonyl-3,8-diazabicyclo[3.2.1]octane can undergo various chemical reactions:
Reactions typically involve common reagents:
The mechanism of action for 8-Methylsulfonyl-3,8-diazabicyclo[3.2.1]octane primarily involves its interaction with specific molecular targets within biological systems. The methylsulfonyl group enhances its reactivity, allowing it to act as a ligand that binds to receptors or enzymes, modulating their activity. This interaction can influence various biochemical pathways, potentially leading to therapeutic effects in biological systems .
Relevant data on melting point, boiling point, and other specific properties may vary based on purity and synthesis methods used but are critical for practical applications in research .
8-Methylsulfonyl-3,8-diazabicyclo[3.2.1]octane has several scientific applications:
Research continues to explore its potential uses across different fields, including medicinal chemistry and materials science .
The construction of the 3,8-diazabicyclo[[3.2.1]octane scaffold presents significant synthetic challenges due to its bridged bicyclic topology and dual nitrogen atoms. Conventional approaches adapted from tropane alkaloid synthesis often prove inadequate for large-scale production. As highlighted in improved synthetic routes, the mono-amidation of ethyl 2,5-pyrrolidine dicarboxylate frequently results in difficult separation of unreacted starting materials and poor cyclization yields during second-ring formation [1]. Modern optimizations address this through a stepwise ring closure strategy: First, controlled mono-amidation yields a linear precursor, followed by intramolecular Mannich-type cyclization under mild acidic conditions. This method achieves kilogram-scale production with >75% yield by minimizing side reactions and improving crystallinity of intermediates [1]. Alternative biomimetic pathways utilize pyroglutamic acid as a chiral building block, where decarboxylative ring expansion concurrently establishes the bicyclic framework and C3 stereocenter in a single operation [2].
Table 1: Comparative Analysis of Cyclization Methods for Diazabicyclo[3.2.1]octane Core
Precursor | Cyclization Method | Yield (%) | Key Advantage | Limitation |
---|---|---|---|---|
Ethyl 2,5-pyrrolidine dicarboxylate | Intramolecular Mannich | 75-82 | Scalable (>kg) | Requires strict stoichiometry |
Pyroglutamic acid derivatives | Decarboxylative rearrangement | 68 | Stereoselective | Limited N-substituent flexibility |
Diels-Alder adducts | Thermal cyclization | 55 | Atom-economical | High temperature requirement |
Enaminones | Tandem alkylation-cyclization | 60 | Late-stage diversification potential | Moderate diastereoselectivity |
Functionalization at the N8 position with methylsulfonyl groups demands precise control to avoid over-sulfonylation and bridgehead nitrogen reactivity complications. The optimal route employs stepwise nitrogen protection: The less sterically hindered N3 nitrogen is selectively protected with a carbamate group (e.g., Boc₂O), leaving N8 available for methanesulfonylation using methanesulfonyl chloride (MsCl) in dichloromethane at 0°C [9]. Critical parameters include:
Table 2: Sulfonylation Agents for N-Functionalization
Sulfonylating Agent | Temperature (°C) | Regioselectivity (N8:N3) | Yield (%) | Compatibility |
---|---|---|---|---|
Methanesulfonyl chloride | 0 | 1:0.2* | 90 | Acid-sensitive scaffolds |
Di-tert-butyl dicarbonate | 25 | 1:0 (N3 protection) | 95 | All derivatives |
Trifluoromethanesulfonyl anhydride | -78 | 1:0.8 | 75 | Electron-deficient cores |
p-Nitrobenzenesulfonyl chloride | 25 | 1:0.4 | 82 | Basic conditions |
*With N3 Boc-protection
Scale-up of 8-methylsulfonyl-3,8-diazabicyclo[3.2.1]octane synthesis confronts three critical bottlenecks: intermediate purification, exotherm management, and catalyst loading. The cyclization reaction exhibits high exothermicity (>200 kJ/mol), requiring controlled addition rates and jacketed reactors to prevent thermal degradation at >100g scale. Additionally, polar bicyclic intermediates often resist crystallization, necessitating costly chromatographic purification that reduces overall yield to <40% in unoptimized processes [1]. A documented solution implements in situ salt formation during the mono-amidation step: Adding p-toluenesulfonic acid induces crystallization of the mono-acid intermediate, bypassing silica gel purification and improving yield to 68% at pilot scale (5 kg) [1]. The sulfonylation step generates hydrophilic by-products (e.g., triethylamine hydrochloride) that contaminate the product during aqueous workup. Counterintuitively, non-aqueous workup using toluene/hexane precipitation achieves >99.5% purity by exploiting the hydrochloride salt’s insolubility [9].
Achieving C3 versus N8 selectivity demands catalyst-controlled strategies due to the topological bias of the bicyclic framework. Three catalytic systems show promise:
Notably, the methylsulfonyl group at N8 exerts a strong electron-withdrawing effect that enhances electrophilicity at C3, enabling nucleophilic additions under milder conditions than N-alkyl analogues. This electronic activation permits catalytic conjugate additions to C3 enoates with 5 mol% DABCO at 25°C, whereas N-methyl derivatives require 20 mol% catalyst at 80°C [9].
Table 3: Catalytic Regioselective Modification Strategies
Catalyst System | Reaction Type | Regioselectivity | ee (%) | Functional Group Tolerance |
---|---|---|---|---|
Pd(OAc)₂/benzoquinone | C3-H arylation | >20:1 (C3 vs C2) | - | Nitrile, sulfonyl, ketone |
Chiral bis(oxazoline)-Cu | C3 enantioselective aldol | 100% C3 | 88 | Ester, Boc-protected amine |
Lipase CAL-B | Diester desymmetrization | Mono-esterification | 85 | Hydroxyl, vinyl sulfone |
L-Proline | Intramolecular aldol cyclization | N/A | 90 | Aldehyde, β-ketoester |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7